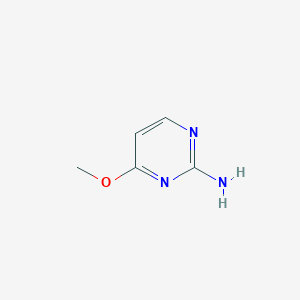
6-Methylpyrimidine-4-carbaldehyde
Descripción general
Descripción
6-Methylpyrimidine-4-carbaldehyde is a chemical compound with the CAS Number: 1073-53-6 . It has a molecular weight of 122.13 . The IUPAC name for this compound is 6-methyl-4-pyrimidinecarbaldehyde .
Synthesis Analysis
Pyrimidine compounds, including 6-Methylpyrimidine-4-carbaldehyde, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . A novel and efficient synthesis of pyrimidine from β-formyl enamide involves samarium chloride catalysed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis
The InChI code for 6-Methylpyrimidine-4-carbaldehyde is 1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Pyrimidine compounds, including 6-Methylpyrimidine-4-carbaldehyde, have various chemical interactions and applications . They are known to be involved in a wide range of reactions, contributing to their broad use in organic synthesis .Physical And Chemical Properties Analysis
6-Methylpyrimidine-4-carbaldehyde has a melting point of 52-53 degrees . It is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Ring Cleavage and Decarbonylation : 6-Methylpyrimidine-4-carbaldehyde derivatives, such as 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes, can undergo ring cleavage and deformylation under certain conditions, leading to the formation of various compounds (Clark, Parvizi, & Southon, 1976).
Interactions with Glycine Esters : The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, under specific conditions, results in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, which have potential in the synthesis of biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Inhibition of Protein Tyrosine Kinases : A series of 4-aminopyrimidine-5-carbaldehyde oximes have been discovered as potent and selective inhibitors of EGFR and ErbB-2 tyrosine kinases, which are crucial in cancer therapy (Xu et al., 2008).
Heterocyclic Compound Synthesis : Utilizing 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione, a variant of 6-Methylpyrimidine-4-carbaldehyde, in reactions with cyanogen bromide and various aldehydes, leads to the synthesis of new classes of heterocyclic compounds (Jalilzadeh & Pesyan, 2011).
VEGFR-2 Inhibition : Similar to the EGFR and ErbB-2 inhibition, 4-aminopyrimidine-5-carbaldehyde oximes have shown potent VEGFR-2 inhibitory activity, which is significant in angiogenesis and cancer research (Huang et al., 2011).
Chiral Amplification in Asymmetric Autocatalysis : 2-Methylpyrimidyl alkanol, derived from 6-Methylpyrimidine-4-carbaldehyde, can be used in asymmetric autocatalytic reactions, significantly amplifying enantiomeric excess (Shibata, Hayase, Yamamoto, & Soai, 1997).
Synthesis of Expanded Porphyrins : The condensation of derivatives of 6-Methylpyrimidine-4-carbaldehyde, such as 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, with pyrrole enables the synthesis of expanded porphyrins, which have applications in photodynamic therapy and sensors (Maes, Vanderhaeghen, & Dehaen, 2005).
Propiedades
IUPAC Name |
6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSZAAUOFNPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrimidine-4-carbaldehyde | |
CAS RN |
1073-53-6 | |
| Record name | 6-methylpyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)





![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)




![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)